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molecular formula C15H20O3 B8704748 Ethyl 1-benzyloxymethylcyclobutanecarboxylate

Ethyl 1-benzyloxymethylcyclobutanecarboxylate

Cat. No. B8704748
M. Wt: 248.32 g/mol
InChI Key: PMMNENLTATYWMN-UHFFFAOYSA-N
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Patent
US04847306

Procedure details

n-Butyl lithium solution (2.20M in hexane, 23.2 ml, 51 mmol) was added via a syringe under nitrogen to a stirred solution of di-i-propylamine (5.13 g, 51 mmol) and HMPA (3.5 ml, 20 mmol) in THF (100 ml) at 0° C. The resulting mixture was stirred at 0° C. for 10 minutes, cooled to -78° C., added a solution of ethyl cyclobutanecarboxylate (5 g, 39 mmol) in THF (10 ml) via a dropping funnel. The resulting mixture was stirred at -78° C. for 0.5 hour, then warmed to 0° C. and stirred for 0.5 hour. The mixture was recooled to -78° C., treated with a solution of benzyl chloromethyl ether (6.58 g, 42 mmol) in THF (10 ml). The resulting mixture was stirred at -78° C. for 20 minutes, slowly warmed to room temperature and stirred for 1 hour. It was poured into cold water, extracted with diethyl ether. The ethereal extract was washed successively with diluted HCl, 5% NaHCO3, dried, filtered and evaporated to give a residue. This residue was purified by distillation to afford the desired product as a pale yellow oil: bp 102°-3° C. (0.02 mm); NMR (CDCl3) δ=1.23 (3H, t, J=7 Hz), 1.6~2.6 (6H, m), 3.68 (2H, s), 4.15 (2H, q, J=7 Hz), 4.53 (2H, s), 7.30 (5H, s).
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.58 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.CN(P(N(C)C)(N(C)C)=O)C.[CH:24]1([C:28]([O:30][CH2:31][CH3:32])=[O:29])[CH2:27][CH2:26][CH2:25]1.Cl[CH2:34][O:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1COCC1.O>[CH2:36]([O:35][CH2:34][C:24]1([C:28]([O:30][CH2:31][CH3:32])=[O:29])[CH2:27][CH2:26][CH2:25]1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1

Inputs

Step One
Name
Quantity
23.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.58 g
Type
reactant
Smiles
ClCOCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at -78° C. for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was recooled to -78° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at -78° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
WASH
Type
WASH
Details
was washed successively with diluted HCl, 5% NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue
DISTILLATION
Type
DISTILLATION
Details
This residue was purified by distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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